molecular formula C11H8ClN3S B3049922 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine CAS No. 225385-09-1

7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine

Cat. No. B3049922
CAS RN: 225385-09-1
M. Wt: 249.72 g/mol
InChI Key: WWUMCGZQACAQEO-UHFFFAOYSA-N
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Description

7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine, also known as CTMP, is a novel compound with potential therapeutic applications. CTMP belongs to the class of thienopyridine derivatives and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine exerts its biological effects by inhibiting the activity of the enzyme ribosomal protein S6 kinase beta-1 (S6K1). S6K1 is involved in the regulation of cell growth and proliferation, and its inhibition by 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine leads to the suppression of cancer cell growth and the reduction of pro-inflammatory cytokine production. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been shown to inhibit the replication of the hepatitis C virus by blocking the activity of the viral protein NS5B.
Biochemical and Physiological Effects
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been shown to inhibit the replication of the hepatitis C virus by blocking the activity of the viral protein NS5B.

Advantages and Limitations for Lab Experiments

7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has several advantages as a research tool. It is a highly potent and specific inhibitor of S6K1, making it a valuable tool for studying the role of S6K1 in various biological processes. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine in lab experiments. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are several future directions for research on 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine. One area of interest is the development of more potent and selective inhibitors of S6K1, which could have potential therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the study of the pharmacokinetic and pharmacodynamic properties of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine, which could provide valuable insights into its potential clinical applications. Additionally, the anti-viral activity of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine against the hepatitis C virus could be further explored, with the aim of developing new anti-viral therapies.

Scientific Research Applications

7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to have anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

7-chloro-2-(3-methylimidazol-4-yl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-15-6-13-5-9(15)10-4-8-11(16-10)7(12)2-3-14-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUMCGZQACAQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC3=NC=CC(=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623854
Record name 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225385-09-1
Record name 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrogen was bubbled through a mixture of the tin derivative 6 (7.19 g, 15.7 mmol) and 5-bromo-1-methyl-1H-imidazole (2.02 g, 12.5 mmol) [a) Begtrup, M.; Larsen, P.; Acta Chem. Scand. 44, 10; 1990; 1050-1057. b) Begtrup, M.; Bull. Soc. Chim. Belz.; 97; 8-9; 1988; 573-598. c) Begtrup, M.; Larsen, P.; Chem. Pharm. Bull. 42, 9; 1994; 1784-1790.] in toluene (20 mL) for 5 minutes. Pd(PPh3)4 (1.50 g, 1.30 mmol) was added and nitrogen was bubbled for additional 5 minutes. Finally, the mixture was refluxed under nitrogen overnight, the resultant yellow suspension was concentrated under reduced pressure and then purified with flash chromatography (eluent EtOAc/MeOH 90:10), to afford title compound 16 as a yellow solid (2.48 g, 79% yield). MS (m/z): 250.0 (M+H).
Name
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

2-[2-(tert-Butyl-dimethyl-silanyl)-3-methyl-3H-imidazol-4-yl]-7-chloro-thieno[3,2-b]pyridine (912 mg, 2.50 mmol) was dissolved in 15 mL of methanol and 10 mL of 1N aqueous hydrochloric acid and heated to 35° C. overnight. The solution was cooled, diluted with water, and extracted with ethyl acetate (3×30 mL). The aqueous layer was made basic (pH 9) with 1N aqueous sodium hydroxide and extracted with chloroform (3×30 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated to afford 528 mg (84%) of 7-chloro-2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridine. 1H NMR (400 MHz, CD3OD) δ8.58 (d, 1H), 7.84 (s, 1H), 7.68 (s, 1H), 7.47 (d, 1H), 7.42 (s, 1H), 3.93 (s, 3H). LC-MS: 250.1, 252 (MH+); HPLC RT: 4.40 min.
Name
2-[2-(tert-Butyl-dimethyl-silanyl)-3-methyl-3H-imidazol-4-yl]-7-chloro-thieno[3,2-b]pyridine
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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